8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid
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Overview
Description
8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid is a complex organic compound that features a naphthalene ring system substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-[(9H-fluoren-9-yl)methoxycarbonyl]-protected α-amino acids. This method involves a two-step process that yields enantiomerically pure N-Fmoc-protected β-amino acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the study of protein structure and function.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. This makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
Uniqueness
What sets 8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid apart from similar compounds is its unique naphthalene ring system, which provides additional stability and reactivity. This makes it particularly useful in applications requiring robust and selective protection of amino groups.
Biological Activity
8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid, often referred to as Fmoc-naphthalene carboxylic acid, is a synthetic compound primarily utilized in peptide synthesis. Its unique structure, featuring a naphthalene ring and a fluorenylmethoxycarbonyl (Fmoc) group, allows it to serve as a protective group for amino acids during chemical reactions. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H21NO4
- Molecular Weight : 423.46 g/mol
- LogP : 5.9676 (indicating lipophilicity)
- PSA (Polar Surface Area) : 75.63 Ų
The biological activity of this compound is primarily linked to its ability to protect amino groups during peptide synthesis. The Fmoc group can be easily removed under mild basic conditions, allowing for the selective coupling of amino acids without side reactions. This property is crucial in the development of peptides with specific sequences that can exhibit desired biological activities.
Key Reactions:
- Deprotection : The removal of the Fmoc group using piperidine leads to the formation of free amines.
- Coupling Reactions : The activated carboxylic acid can then react with other amino acids to form peptide bonds.
Biological Applications
The compound has several applications across various fields:
1. Peptide Synthesis
- Used extensively in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides that can mimic natural proteins.
- Facilitates the incorporation of non-standard amino acids into peptides, which can enhance stability and activity.
2. Drug Development
- Peptides synthesized using this compound have been explored as potential therapeutics for various diseases, including cancer and metabolic disorders.
- The ability to create cyclic peptides through Fmoc chemistry enhances the binding affinity and specificity of drug candidates.
3. Biochemical Studies
- Utilized in studying protein interactions and functions due to its compatibility with various biochemical assays.
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
Properties
IUPAC Name |
8-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)18-13-12-17-6-5-7-19(24(17)14-18)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGDWBQROJGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC5=C4C=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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